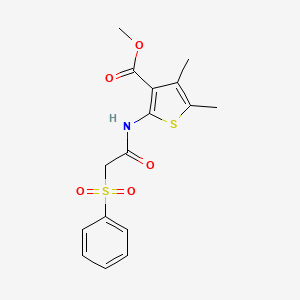

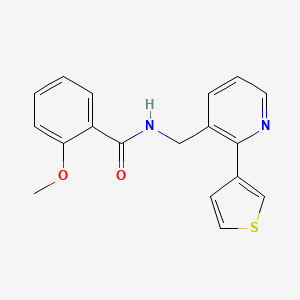

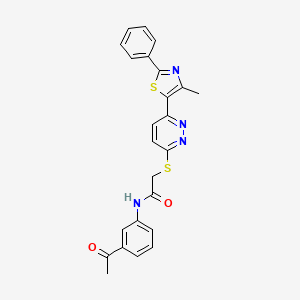

![molecular formula C11H10ClN3O3S B2872990 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 956388-76-4](/img/structure/B2872990.png)

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid

説明

“2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C11H10ClN3O2S . It is a useful research compound. The compound is also known by its IUPAC name, 2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carbaldehyde .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C11H10ClN3O2S . The InChI code for this compound is 1S/C11H10ClN3O2S/c12-11-13-8-5-7 (6-16)18-9 (8)10 (14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 283.74 g/mol . The compound is usually 95% pure.科学的研究の応用

1. mTOR Inhibitors

- Discovery of mTOR Inhibitors : 2-Aryl-4-morpholinothieno[3,2-d]pyrimidines have been identified as potent inhibitors of mTOR, with selectivity over PI3K. Optimization of these compounds led to the discovery of highly potent mTOR inhibitors with significant cellular proliferation inhibition properties (Verheijen et al., 2010).

2. Antitumor Activities

- Novel Antitumor Derivatives : A series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were designed, synthesized, and found to exhibit significant cytotoxic activities against various cancer cell lines, including lung and colon cancers (Song et al., 2014).

- Design and Synthesis of Antitumor Agents : Several 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives demonstrated moderate to significant cytotoxic activities against five cancer cell lines, with some showing higher potency than established controls (Zhu et al., 2012).

- Evaluation of Novel Antitumor Compounds : Various 2,6-disubstituted-4-morpholinothieno[3,2-d]pyrimidine derivatives showed cytotoxic activity against multiple cancer cell lines, with some compounds outperforming existing treatments (Zhu et al., 2012).

3. Synthesis and Structural Analysis

- Synthetic Methods and Structural Confirmation : A synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide, was developed, and structures were confirmed by NMR and MS (Lei et al., 2017).

- Microwave-assisted Synthesis : A microwave irradiation technique was employed for synthesizing 2-aminothiophene-3-carboxylic acid derivatives, leading to efficient transformation to thieno[2,3-d]pyrimidin-4-one and 4-chloro derivatives (Hesse et al., 2007).

4. Cytotoxic Activity and Anticancer Mechanism

- Anticancer Activity of Morpholinothieno[3,2-d]pyrimidine Derivatives : Compounds containing chromone moiety were synthesized and evaluated for cytotoxicity against cancer cell lines, with some showing moderate cytotoxicity and high-selectivity (Sun et al., 2014).

5. Miscellaneous Applications

- Nickel(II) and Cobalt(II) Complexes : Complexes of methyl-2-amino, 4-morpholino-thieno-[2,3-d]pyrimidine-6-carboxylate with NiII and CoII halides were synthesized and characterized, revealing pseudotetrahedral structures (Tsiveriotis et al., 1994).

Safety and Hazards

The compound is considered hazardous. Safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

特性

IUPAC Name |

2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O3S/c12-11-13-6-5-7(10(16)17)19-8(6)9(14-11)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETMINKYSXSGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC(=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

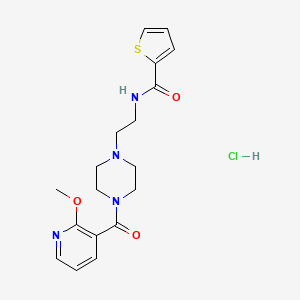

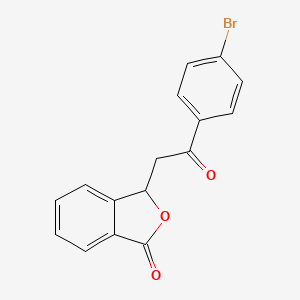

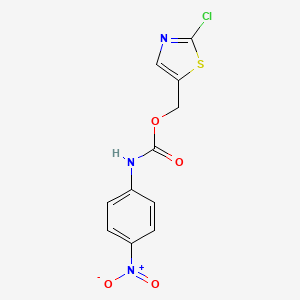

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2872910.png)

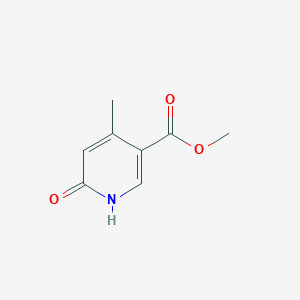

![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)

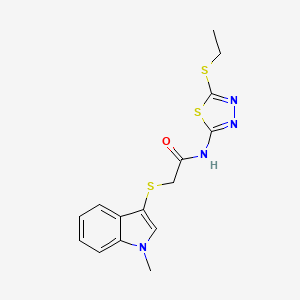

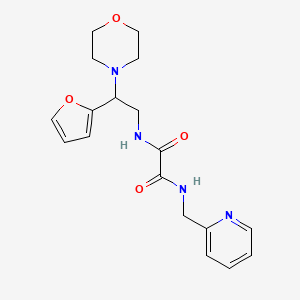

![2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2872925.png)